molecular formula C16H14BrFOS B1324874 4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-59-4

4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1324874
CAS No.: 898781-59-4
M. Wt: 353.3 g/mol
InChI Key: BMNPDSPRFKGLTN-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFOS. This compound is characterized by the presence of bromine, fluorine, and a thiomethyl group attached to a phenyl ring, making it a unique and versatile chemical entity. It is commonly used in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.

    Thiomethylation: The thiomethyl group is added through a nucleophilic substitution reaction using a thiomethylating agent like methylthiol.

    Propiophenone Formation: The final step involves the formation of the propiophenone moiety through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the bromination, fluorination, and thiomethylation reactions sequentially.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Potassium fluoride, sodium methoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,2,2-trifluoroacetophenone: Similar in structure but with a trifluoromethyl group instead of a thiomethyl group.

    3-Bromo-4-fluorotoluene: Similar in structure but lacks the propiophenone moiety.

    4-Bromo-2-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of a thiomethyl group.

Uniqueness

4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of both bromine and fluorine atoms, along with a thiomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNPDSPRFKGLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644392
Record name 1-(4-Bromo-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-59-4
Record name 1-(4-Bromo-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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